molecular formula C12H16N2O3 B196003 Desmethyl Lacosamide CAS No. 175481-38-6

Desmethyl Lacosamide

Katalognummer B196003
CAS-Nummer: 175481-38-6
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: XRKSCJLQKGLSKU-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl Lacosamide, also known as O-Desmethyl Lacosamide, is a potential impurity found in commercial preparations of lacosamide . It is a N-acyl-amino acid .


Molecular Structure Analysis

The molecular formula of Desmethyl Lacosamide is C12H16N2O3 . The InChI representation of its structure is InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Pharmacology and Drug Metabolism

Summary of the Application

ODL is used in research to study drug-drug interactions (DDIs), particularly between lacosamide (an antiepileptic drug) and other drugs such as nisoldipine .

Methods of Application or Experimental Procedures

An ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was optimized and validated for the simultaneous quantitative determination of lacosamide and ODL . The protein was precipitated with acetonitrile, and the analytes were eluted with acetonitrile and a 0.1% formic acid solution in a gradient program .

Results or Outcomes

The lower limit of quantification (LLOQ) for lacosamide in samples was 2 ng/mL and the linearity ranged from 2 to 10000 ng/mL. The LLOQ for ODL was 1 ng/mL, while the linearity range for this substance was 1–1,000 ng/mL . The UPLC-MS/MS assay was successfully employed on the interactions of lacosamide and nisoldipine in vivo and in vitro .

Stability-Indicating High-Performance Liquid Chromatography

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

A stability-indicating reversed-phase high-performance liquid chromatographic method was developed for the determination of lacosamide .

Methods of Application or Experimental Procedures

The method uses a C18 column and a mobile phase composed of phosphate buffer (pH 4.0):acetonitrile (40:60 v/v). The retention time of lacosamide was found to be 2.7 min .

Results or Outcomes

Linearity was established for lacosamide in the range of 10–50 μg/mL. The percentage recovery of lacosamide was found to be in the range of 97.37–99.20% .

Eigenschaften

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248336
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Lacosamide

CAS RN

175481-38-6
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl lacosamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL LACOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The U.S. Pat. No. 8,796,488 describes a process for Lacosamide (Scheme-6) using a similar reaction, where the resumes N-acetyl-D,L-serine methyl ester is heated at 65° C. with 5 equivalents of benzylamine to obtain N-acetyl-D,L-serine benzylamide in 84% yield. At such a temperature, significant racemization should take place. The chiral purity of the product was of no consequence because the authors used racemic starting material. The authors achieved the required chiral purity through resolution using 2-(S)-chloro mandelic acid, an expensive resolving agent. Furthermore, the process is complicated by the fact that the acetyl group is removed to free the amino group to facilitate resolution with a chiral acid. The required acetyl group is again introduced at the final step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Lacosamide
Reactant of Route 2
Reactant of Route 2
Desmethyl Lacosamide
Reactant of Route 3
Reactant of Route 3
Desmethyl Lacosamide
Reactant of Route 4
Reactant of Route 4
Desmethyl Lacosamide
Reactant of Route 5
Reactant of Route 5
Desmethyl Lacosamide
Reactant of Route 6
Reactant of Route 6
Desmethyl Lacosamide

Citations

For This Compound
72
Citations
W Cawello, H Boekens, R Bonn - European journal of drug metabolism …, 2012 - Springer
… Desmethyl-lacosamide was the main metabolite in plasma and urine samples; however, about 20 % of the total radioactivity was still associated with unidentified metabolites in the …
Number of citations: 51 link.springer.com
D Payto, N Foldvary-Schaefer, N So, M Bruton… - Bioanalysis, 2014 - Future Science
… We developed a novel LC–MS/MS method for measuring serum LCM and O-desmethyl lacosamide (ODL). Results/discussion: The sample preparation was protein precipitation with …
Number of citations: 9 www.future-science.com
W Cawello, U Fuhr, U Hering, H Maatouk… - Clinical …, 2013 - Springer
… metabolite, O-desmethyl-lacosamide, were assessed over 96 … lacosamide and O-desmethyl-lacosamide were collected 0–4… inactive, O-desmethyl-lacosamide was measured in addition …
Number of citations: 38 link.springer.com
W Cawello, H Bökens, B Nickel, JO Andreas… - …, 2013 - Wiley Online Library
… Plasma and saliva samples for evaluation of pharmacokinetic parameters of lacosamide and the major metabolite O-desmethyl lacosamide (SPM 12809) were taken over 15 time points …
Number of citations: 49 onlinelibrary.wiley.com
W Cawello - Clinical pharmacokinetics, 2015 - Springer
… A phase I study demonstrated that approximately 50 % of lacosamide and O-desmethyl-lacosamide were cleared from the systemic circulation during a standard 4-h haemodialysis [28]. …
Number of citations: 86 link.springer.com
S De Biase, M Valente, GL Gigli… - Expert Opinion on Drug …, 2017 - Taylor & Francis
… Although the increase in systemic exposure in patients with severe renal impairment was more pronounced for O-desmethyl-lacosamide than LCM, O-desmethyl-lacosamide has no …
Number of citations: 20 www.tandfonline.com
W Cawello, C Mueller-Voessing, A Fichtner - Clinical drug investigation, 2014 - Springer
… may be involved in the formation of O-desmethyl lacosamide [15, 18], raising the possibility of … indicate that CYP2C19 has a significant role in the formation of O-desmethyl lacosamide. …
Number of citations: 28 link.springer.com
W Cawello, A Stockis, JO Andreas… - Annals of the new York …, 2014 - Wiley Online Library
… demethylation to the O-desmethyl metabolite (elimination half-life 15–23 h), which has no known pharmacological activity.30, 50, 51 The plasma exposure of O-desmethyl-lacosamide is …
Number of citations: 52 nyaspubs.onlinelibrary.wiley.com
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2009 - journals.sagepub.com
… The major metabolite, O-desmethyl-lacosamide, is inactive. Peak concentrations of O-desmethyllacosamide are reached within 0.5 to 12 hours of lacosamide administration. It has an …
Number of citations: 12 journals.sagepub.com
W Cawello, C Mueller-Voessing, JO Andreas - Clinical drug investigation, 2014 - Springer
… The percentages of renally eliminated lacosamide and O-desmethyl lacosamide in the … , or the elimination of the metabolite O-desmethyl lacosamide. In addition, the present results are …
Number of citations: 17 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.